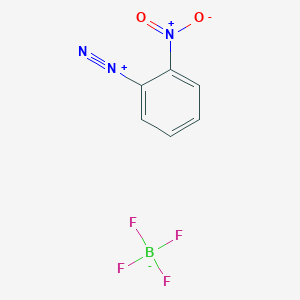

2-Nitrobenzenediazonium tetrafluoroborate

Descripción general

Descripción

2-Nitrobenzenediazonium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C6H4BF4N3O2 and its molecular weight is 236.92 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Nitrobenzenediazonium tetrafluoroborate (CHBFNO) is a diazonium salt that has garnered attention in various fields, including organic synthesis and materials science. This compound is primarily utilized as an intermediate in the production of azo dyes and for surface modification in electrochemical applications. Its biological activity, particularly its toxicity and interaction with biological molecules, is critical for understanding its safety and potential applications.

- Molecular Formula : CHBFNO

- Molecular Weight : 235.96 g/mol

- Appearance : Light brown powder

- Melting Point : 144-148 °C (decomposes)

- Solubility : Soluble in acetonitrile at 50 mg/mL

Toxicity Profile

This compound exhibits significant toxicity, which is a crucial aspect of its biological activity. The compound is classified as hazardous, with the following effects noted:

- Acute Toxicity : Can cause burns to the oral cavity and gastrointestinal tract upon ingestion. It is harmful if inhaled or absorbed through the skin, leading to respiratory issues and inflammation of lung tissue .

- Chronic Effects : Long-term exposure may result in cumulative health effects, including respiratory diseases and potential damage to reproductive organs due to boron accumulation .

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon reduction. These intermediates can interact with various biomolecules, leading to:

- Protein Modification : The diazonium group can covalently bond with amino acids, particularly those containing nucleophilic side chains like cysteine and tyrosine. This modification can alter protein function and stability.

- Electrophilic Reactions : The nitro group enhances the electrophilicity of the compound, facilitating reactions with cellular nucleophiles such as glutathione and other thiols .

Study on Protein Interaction

A study investigated the incorporation of 4-nitrophenyldiazonium chloride into porcine pepsin, revealing that approximately 1.9 residues were modified per molecule at pH 5.2, predominantly affecting tyrosine residues . This suggests that diazonium salts can serve as effective tools for studying protein structure-function relationships by enabling targeted modifications.

Surface Modification Applications

Research has demonstrated the use of diazonium salts, including this compound, for modifying carbon surfaces in electrochemical sensors. The grafting of these compounds results in enhanced surface properties, leading to improved sensitivity and selectivity in biosensor applications .

Data Table: Toxicity and Effects

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Nitrobenzenediazonium tetrafluoroborate serves as a key reagent in organic synthesis, particularly in diazotization reactions. It is commonly used to introduce aryl groups into substrates through electrophilic aromatic substitution.

Applications in Synthesis

- Arylation Reactions : The compound can facilitate the formation of aryl derivatives by reacting with various nucleophiles.

- Synthesis of Azo Compounds : It is instrumental in synthesizing azo dyes, which are widely used in textiles and food industries.

Analytical Chemistry

The compound is employed in analytical chemistry for detecting and quantifying various substances.

Spectrophotometric Determination

- Common Aromatic Diisocyanates : It is used for the spectrophotometric determination of diisocyanates such as toluene-2,4-diyl diisocyanate and 4,4'-methylenebis(phenyl isocyanate) .

- Trace Phenols : The compound aids in the determination of trace phenolic compounds, enhancing the sensitivity of detection methods.

Biological Applications

In biological research, this compound has applications primarily in histochemistry and cellular staining.

Staining Techniques

- Dye for Enterochromaffin Cells : It is utilized as a dye for visualizing enterochromaffin cells in histological studies .

- Tissue Staining : The compound plays a role in tissue staining protocols, allowing for improved visualization of cellular structures under a microscope.

Propiedades

IUPAC Name |

2-nitrobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3O2.BF4/c7-8-5-3-1-2-4-6(5)9(10)11;2-1(3,4)5/h1-4H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEGNSWGVXKLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957803 | |

| Record name | 2-Nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-33-3, 73698-41-6 | |

| Record name | Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzenediazonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzene diazonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073698416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.